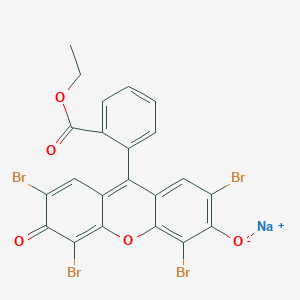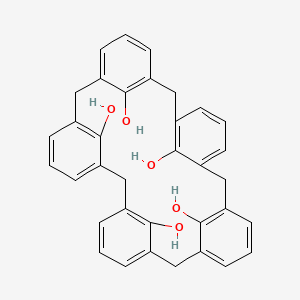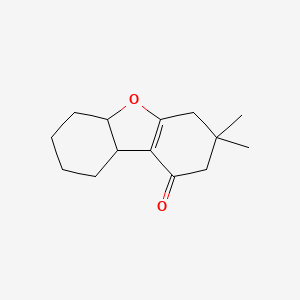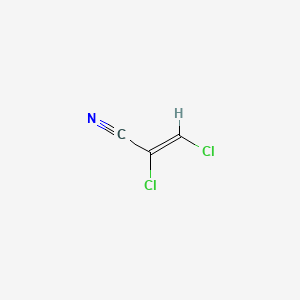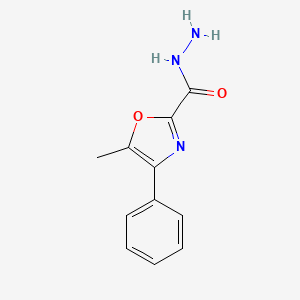
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine
Übersicht
Beschreibung
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine (TTBTP) is a type of azaporphyrin . It is known as a molecular organic semiconductor and has been intensively studied due to its unique properties . TTBTP films are polycrystalline with a tetragonal system .
Synthesis Analysis
TTBTP films were prepared using a thermal evaporation technique . In one study, TTBTP was used both alone in an acid medium and as a hybrid material with AuNPs in a water–DMSO acidified environment .Molecular Structure Analysis
The X-ray diffraction (XRD) of the powder showed that TTBTP is polycrystalline with a tetragonal system . The analysis of XRD pattern shows that the TTBTP film of thickness 55 nm has a crystallite size of 24.69 nm which tends to increase with the film thickness .Chemical Reactions Analysis
The current–density–voltage (J–V) characteristics of TTBTP films showed Ohmic drives in low voltage, whereas the space charge limited conductivity mechanism is familiar in the high voltage region .Physical And Chemical Properties Analysis
TTBTP is a near-infrared (nir) emitting dye and is hydrophobic in nature . Its thin films were reported to have a band gap of 1.75 eV, making them suitable for optoelectronic applications .Wissenschaftliche Forschungsanwendungen
Hematology Stains
This compound is used in hematology stains . Hematology stains are used in the microscopic examination of blood samples to identify and count different types of blood cells.
Diagnostic Assay Manufacturing
It is used in diagnostic assay manufacturing . Diagnostic assays are tests that are used to identify the presence of a specific substance, such as a drug or a disease marker, in a sample.
Histology
The compound is also used in histology , which is the study of the microscopic structure of tissues.
Monitoring Chloramphenicol and Co2+
The compound exhibits bifunctional sensitivity for monitoring Chloramphenicol and Co2+ . Chloramphenicol is an antibiotic, and Co2+ is a cobalt ion. This makes it useful in detecting these substances in various environments.
Gas Sensors and Optoelectronic Systems
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine is a highly structured organic semiconductor in thin films, making it suitable for use in gas sensors and optoelectronic systems .
Photovoltaic Devices and Transistors
Due to its physical properties, the compound can be used in photovoltaic devices and transistors for field effects .
Light-Emitting Diodes (LEDs)
The compound can also be used in light-emitting diodes (LEDs) , which are widely used in display and lighting applications.
Drug Delivery
Finally, the compound has been used in multifunctional drug delivery investigations . It can be incorporated into micelles, which are tiny particles that can carry drugs to specific parts of the body.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4,9,14,19-tetratert-butyl-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N8/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21/h13-16H,1-12H3,(H2,33,34,35,36,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJDGYFHWIGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=C(C=C(N3)N=C4C(=CC(=N4)N=C5C(=CC(=N5)N=C1N2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392863 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64987-70-8 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the notable optical properties of TBAP and how are they being utilized in sensing applications?
A1: TBAP exhibits distinct spectral changes upon interaction with specific analytes. [] Researchers have harnessed this property to develop optical sensors. For instance, TBAP in an acidic medium effectively detects chloramphenicol, a common antibiotic. [] When combined with gold nanoparticles (AuNPs), TBAP's sensitivity is further enhanced, enabling the detection of both chloramphenicol and cobalt ions (Co2+) in different media. [] This highlights the potential of TBAP-based materials for monitoring antibiotic levels and heavy metal contamination.
Q2: How does the structure of TBAP facilitate its interaction with fullerenes like C60 and C70?
A2: TBAP possesses a rigid structure and a shape-selective binding motif. [] These features contribute to its strong binding affinity for fullerenes, particularly C60. [] This interaction has been studied using UV-vis, fluorescence spectroscopy, and quantum chemical calculations, providing insights into the supramolecular forces at play. []
Q3: What are the potential applications of TBAP in optoelectronic devices?
A3: Several studies have explored the use of TBAP in optoelectronic applications. For example, researchers have fabricated and characterized TBAP-Copper Sulfide (CuS) films for photovoltaic applications. [] Additionally, the influence of film thickness on the structural and optical properties of TBAP nanostructure thin films has been investigated for potential use in optical devices. [] These studies suggest that TBAP, especially in its nanostructured form, holds promise for developing efficient and cost-effective optoelectronic devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



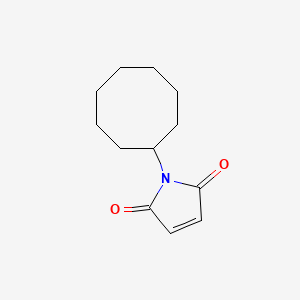
![3-[(4-Chlorophenyl)sulfanyl]propanenitrile](/img/structure/B1608923.png)
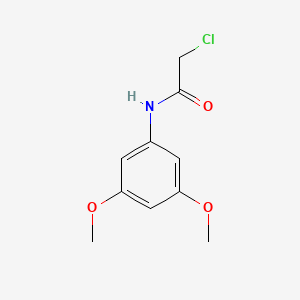
![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)
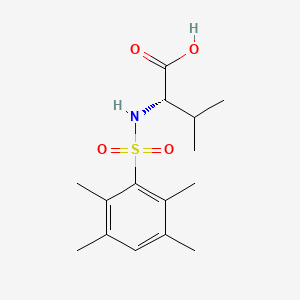
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
